Cyanomethylethanthioat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cyanomethyl ethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It’s known that cyanomethyl compounds can participate in various chemical reactions, such as cyanoacetylation and radical cyanomethylation , which could potentially influence its interaction with its targets.
Biochemical Pathways
Cyanomethyl compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
Computational assays have predicted favorable adme properties for similar cyanomethyl compounds .
Result of Action
Cyanomethyl compounds are known to participate in various chemical reactions, which could potentially result in a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Cyanomethyl ethanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the detoxification of nitriles in biological systems. Additionally, cyanomethyl ethanethioate can interact with thiol-containing proteins, forming covalent bonds that can alter the protein’s function and activity .
Cellular Effects
Cyanomethyl ethanethioate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cyanomethyl ethanethioate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Moreover, cyanomethyl ethanethioate can induce oxidative stress by generating reactive oxygen species, which can further impact cellular functions .
Molecular Mechanism
The molecular mechanism of cyanomethyl ethanethioate involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, cyanomethyl ethanethioate can act as a competitive inhibitor for certain enzymes, preventing the binding of their natural substrates. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes. Additionally, cyanomethyl ethanethioate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyanomethyl ethanethioate can change over time. The compound’s stability and degradation are important factors to consider. Cyanomethyl ethanethioate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to cyanomethyl ethanethioate can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of cyanomethyl ethanethioate can vary with different dosages in animal models. At low doses, cyanomethyl ethanethioate may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. Understanding these dosage effects is essential for determining safe and effective concentrations of cyanomethyl ethanethioate for various applications .
Metabolic Pathways
Cyanomethyl ethanethioate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, cyanomethyl ethanethioate can affect the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of cyanomethyl ethanethioate within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, cyanomethyl ethanethioate can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems .
Subcellular Localization
Cyanomethyl ethanethioate exhibits specific subcellular localization patterns. It can be targeted to various organelles, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of cyanomethyl ethanethioate can influence its activity and interactions with other biomolecules, affecting its overall function in the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanomethyl ethanethioate can be synthesized through the reaction of chloroacetonitrile with thioacetic acid. The reaction typically involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at low temperatures, around -30°C, and then slowly warmed to room temperature .
Industrial Production Methods: While specific industrial production methods for cyanomethyl ethanethioate are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanomethyl ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioester group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Vergleich Mit ähnlichen Verbindungen
Methyl cyanoacetate: Similar in structure but lacks the thioester group.
Ethyl cyanoacetate: Another similar compound with an ester group instead of a thioester.
Thioacetic acid: Shares the thioester functionality but lacks the cyano group.
Uniqueness: Cyanomethyl ethanethioate is unique due to the combination of the cyano and thioester groups, which confer distinct reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
S-(cyanomethyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLKUYYOPPWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380604 | |
Record name | cyanomethyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-56-8 | |
Record name | cyanomethyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.